molecular formula C12H12N2O3S B2992565 5-nitro-N-propyl-1-benzothiophene-2-carboxamide CAS No. 477847-38-4

5-nitro-N-propyl-1-benzothiophene-2-carboxamide

Cat. No. B2992565
CAS RN: 477847-38-4
M. Wt: 264.3
InChI Key: QFTLOQFOQDDHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-N-propyl-1-benzothiophene-2-carboxamide (5-NPBT-2-CN) is a synthetic organic compound belonging to the class of benzothiophenes. It is a colorless solid that has been used in scientific research and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Catalytic Applications

Nitrothiophene derivatives have been explored for their role as catalysts in chemical reactions. For example, zinc amidoisophthalate complexes have demonstrated catalytic activity in the diastereoselective Henry reaction, highlighting the utility of nitrogen and sulfur-containing heterocycles in promoting chemical transformations (Karmakar et al., 2015). This illustrates the potential for nitrothiophene derivatives to serve as components of catalytic systems.

Materials Science

In the realm of materials science, nitrothiophene compounds have been implicated in the development of molecular electronic devices and metal-organic frameworks (MOFs). For instance, a molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance in an electronic device, suggesting the potential of nitrothiophene derivatives in electronics and sensor technologies (Chen et al., 1999).

Therapeutic Potential

Several studies have investigated the biological activities of nitrothiophene derivatives, including their potential as antimicrobial agents and in drug synthesis. Notably, benzothiazole derivatives, which share structural similarities with nitrothiophene compounds, have been synthesized and shown potent antitumor activities, suggesting the possibility of developing nitrothiophene-based therapeutics (Yoshida et al., 2005).

Photophysical Studies

Nitrothiophene derivatives have also been studied for their photophysical properties. Research into the interactions of these compounds with nanoparticles like TiO2 has provided insights into their spectroscopic behavior and potential applications in photovoltaics and photodynamic therapy (Mandal et al., 2007).

properties

IUPAC Name

5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h3-4,6-7H,2,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTLOQFOQDDHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319803
Record name 5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477847-38-4
Record name 5-nitro-N-propyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.